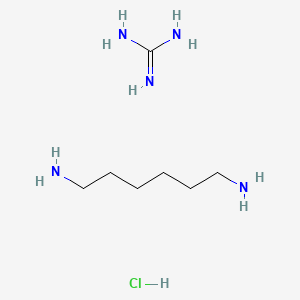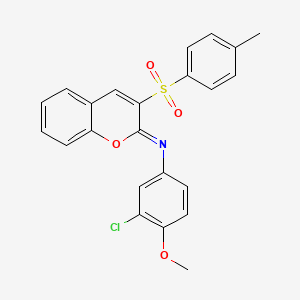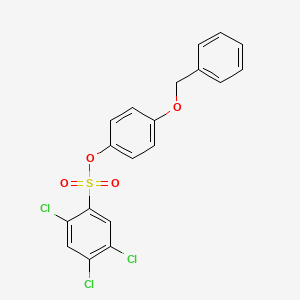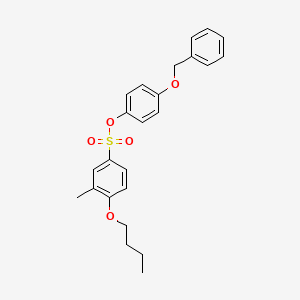![molecular formula C25H21FN2O2 B12346630 (2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12346630.png)
(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of dimethylphenyl and fluoro-methylphenyl groups adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with 5-fluoro-2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with a chromene-3-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is crucial in industrial settings.
化学反应分析
Types of Reactions
(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or bromo derivatives.
科学研究应用
(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- (2Z)-N-(2,4-dimethylphenyl)-2-[(5-chloro-2-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(2,4-dimethylphenyl)-2-[(5-bromo-2-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
The presence of the fluoro group in (2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it unique compared to its chloro and bromo counterparts.
属性
分子式 |
C25H21FN2O2 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-(5-fluoro-2-methylphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C25H21FN2O2/c1-15-8-11-21(17(3)12-15)27-24(29)20-13-18-6-4-5-7-23(18)30-25(20)28-22-14-19(26)10-9-16(22)2/h4-14H,1-3H3,(H,27,29) |
InChI 键 |
CUTKYVBEFODTES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Benzylpiperidin-1-yl)-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B12346553.png)
![N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346554.png)
![methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)



![5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12346604.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346608.png)

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346615.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346629.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346636.png)
![4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B12346637.png)
